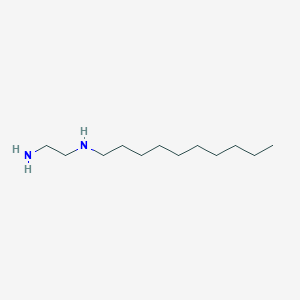

(2-氨基乙基)(癸基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-Aminoethyl)(decyl)amine is a chemical compound with the CAS Number: 7261-71-4 . It has a molecular weight of 200.37 and is typically in the form of an oil . The IUPAC name for this compound is N1-decyl-1,2-ethanediamine .

Synthesis Analysis

The synthesis of amines like (2-Aminoethyl)(decyl)amine can be achieved through various methods. One common method is the alkylation of ammonia or 1º-amines to form primary amines . Another method involves the reduction of nitrogen compounds such as nitro compounds, azides, imines, nitriles, or unsubstituted amides . The reduction can be achieved using hydrogen over a metal catalyst or with lithium aluminum hydride .Molecular Structure Analysis

The molecular structure of amines like (2-Aminoethyl)(decyl)amine can be analyzed using spectroscopic techniques. In the 1H NMR spectrum, the hydrogens attached to an amine typically appear around 0.5-5.0 ppm, depending on the amount of hydrogen bonding and the sample’s concentration . The hydrogens on carbons directly bonded to an amine typically appear around 2.3-3.0 ppm .Chemical Reactions Analysis

Amines are known to be good nucleophiles due to their basic nature . They can react with carbonyl compounds to form imines . They can also react with acid chlorides to form amides . Furthermore, amines can react with sulfonyl groups to form sulfonamides .Physical And Chemical Properties Analysis

The physical properties of amines like (2-Aminoethyl)(decyl)amine can vary. For instance, the boiling point of methylamine, a primary amine, is -6.3°C . The physical form of (2-Aminoethyl)(decyl)amine is an oil , and it has a melting point of 36-37°C .科学研究应用

钯催化的氨基甲基化

- 应用:使用氨基烯烃与缩胺,开发了一种新型的钯催化的氨基甲基化胺化工艺。该方法对于合成 2-(2-氨基乙基)吲哚和 2-(2-氨基乙基)吡咯烷至关重要,它们在合成有机化学中至关重要 (李、周、于和黄,2017)。

新糖缀合物化学

- 应用:源自 2-氨基乙基糖苷的疏水性方酸癸酯糖苷用于新糖缀合物化学中。这些糖苷可有效偶联到氨基官能化的微量滴定板、BSA 和氨化 Sepharose EAH 4B (Bergh、Magnusson、Ohlsson、Wellmar 和 Nilsson,2001)。

无金属光氧化还原催化

- 应用:氧化还原活化的伯胺衍生物用于无金属光氧化还原催化中,用于形成 C(sp3)–C(sp) 和 C(sp3)–C(sp2) 键。该工艺可扩展,在温和条件下提供广泛的底物范围和化学选择性 (Ociepa、Turkowska 和 Gryko,2018)。

有机催化

- 应用:仲胺在有机催化中用作不对称催化剂,用于羰基化合物的官能化。该方法已取得显着发展,特别是对于醛和酮 (Bertelsen 和 Jørgensen,2009)。

高分子负载试剂

- 应用:聚苯乙烯-二乙烯基苯负载的三(2-氨基乙基)胺衍生物用于淬灭过量反应物并去除溶液相合成中的杂质。这简化了组合化学中的纯化过程 (R. J. C. 和 Hodges,1997)。

石墨烯基(光)催化剂

- 应用:使用石墨烯基催化剂还原硝基化合物合成的胺在药物合成和其他化学应用中至关重要。这些催化剂具有催化能力高、易于处理等优点 (Nasrollahzadeh、Nezafat、Gorab 和 Sajjadi,2020)。

生物基胺

- 应用:源自生物质的生物基胺作为单体在各个行业中合成聚酰胺、聚脲和聚环氧化物至关重要。这篇综述讨论了生物基伯胺和仲胺的合成和应用 (Froidevaux、Negrell、Caillol、Pascault 和 Boutevin,2016)。

醛的氨基苄基化

- 应用:通过醛的一锅氨基苄基化合成胺,可以快速获得胺。该工艺对于生产生物活性天然产物和药物至关重要 (Wang、Zheng、Xu、Mao 和 Walsh,2018)。

安全和危害

(2-Aminoethyl)(decyl)amine is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

未来方向

While specific future directions for (2-Aminoethyl)(decyl)amine were not found in the search results, amines in general have been used in the synthesis of various compounds with potential applications in drug development . For example, the condensation of an (S)- or ®-BINOL-derived dialdehyde and tris (2-aminoethyl)amine produced chiral [2+3] imine cages, which were further reduced to furnish more stable chiral amine cages and applied in the enantioselective recognition of (1R,2R)- and (1S,2S)-1,2-diaminocyclohexane .

属性

IUPAC Name |

N'-decylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h14H,2-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPMGCUOUVFLJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505964 |

Source

|

| Record name | N~1~-Decylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminoethyl)(decyl)amine | |

CAS RN |

7261-71-4 |

Source

|

| Record name | N1-Decyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7261-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-Decylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Bromo-1-(propan-2-yloxy)ethyl]benzene](/img/structure/B1280519.png)